

Technical Guide: 4-Chloro-2-o-tolyloxybenzaldehyde Derivatives & Applications[1][2]

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Compound of Interest

Compound Name: 4-Chloro-2-o-tolyloxybenzaldehyde
Cat. No.: B13778576

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Part 1: Executive Summary & Chemical Identity

4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-methylphenoxy)benzaldehyde) is a strategic intermediate characterized by a diaryl ether core. [1][2] This structural motif is privileged in drug discovery, serving as the backbone for various bioactive compounds including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and tricyclic antidepressants (e.g., dibenzoxazepines).[1]

The molecule features three distinct reactive handles that allow for orthogonal functionalization:

- Aldehyde (-CHO): Amenable to reductive amination, condensation, and oxidation.
- Aryl Chloride (-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
- Diaryl Ether Linkage (-O-): A stable, lipophilic spacer that positions the two aromatic rings in a specific conformation critical for receptor binding.[1][2]

Chemical Identity Table[2][3]

| Property | Specification |
|-------------------|---|
| IUPAC Name | 4-Chloro-2-(2-methylphenoxy)benzaldehyde |
| CAS Number | 847351-30-8 |
| Molecular Formula | C ₁₄ H ₁₁ ClO ₂ |
| Molecular Weight | 246.69 g/mol |
| Core Scaffold | Diaryl Ether (Phenoxybenzene) |
| Key Substituents | 4-Chloro (electron-withdrawing), 2-Methyl (steric bulk) |
| Physical State | Pale yellow solid or oil (depending on purity) |

Part 2: Synthetic Pathways & Methodology[1][4][5]

The synthesis of **4-Chloro-2-o-tolyloxybenzaldehyde** typically relies on Nucleophilic Aromatic Substitution (

).[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and higher regioselectivity when using fluorinated precursors.

Primary Synthesis: Displacement

The most robust route involves the reaction of 4-chloro-2-fluorobenzaldehyde with o-cresol (2-methylphenol) in the presence of a base.[1][2] The fluorine atom at the ortho position to the aldehyde is highly activated due to the electron-withdrawing nature of the carbonyl group.[2]

Reaction Scheme:

[1][2]

Mechanism:

- Deprotonation: Potassium carbonate deprotonates o-cresol to form the phenoxide anion.[2]
- Addition: The nucleophilic phenoxide attacks the C-2 position of the benzaldehyde.[2]

- Elimination: Fluoride is expelled, restoring aromaticity and yielding the ether product.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of **4-Chloro-2-o-tolyloxybenzaldehyde** on a 10 mmol scale.

Reagents:

- 4-Chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol)[1][2]
- o-Cresol (1.19 g, 11 mmol, 1.1 eq)[1]
- Potassium Carbonate () (2.07 g, 15 mmol, 1.5 eq)[1]
- DMF (Dimethylformamide) (20 mL, anhydrous)

Step-by-Step Workflow:

- Setup: Charge a 100 mL round-bottom flask with , o-cresol, and DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation (color change often observed).
- Addition: Add 4-chloro-2-fluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid).
- Reaction: Heat the mixture to 80-90°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde () should disappear, replaced by the product ().
- Quench: Once complete (approx. 4-6 hours), cool to room temperature and pour into ice-water (100 mL).
- Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove excess cresol), water, and brine.[1]

- Purification: Dry over

, concentrate, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Validation Check:

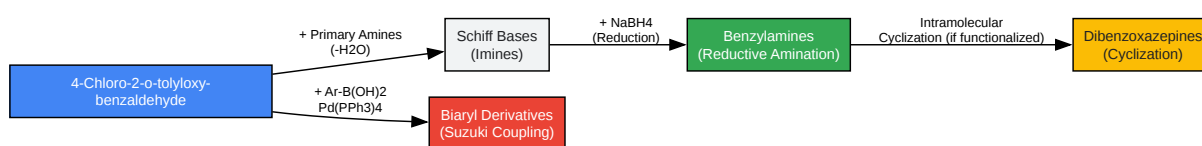
- ¹H NMR (CDCl₃): Look for the aldehyde proton singlet at ppm. The doublet for the proton ortho to the fluorine in the starting material (approx 7.9 ppm) will shift significantly upon substitution.
- Yield: Expected yield is 85-95%.^[2]

Part 3: Derivatization & Medicinal Chemistry Applications^{[5][6][7]}

The "derivative" space of this molecule is vast. The aldehyde serves as a "warhead" for attaching amines, while the chlorine allows for library expansion.

Pathway Visualization (Graphviz)^[1]

The following diagram illustrates the divergent synthesis pathways from the core scaffold.



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Caption: Divergent synthetic pathways transforming the aldehyde core into bioactive scaffolds.

Key Applications

A. Kinase Inhibition (Type II Inhibitors)

Diaryl ethers are frequent motifs in Type II kinase inhibitors (e.g., Sorafenib derivatives). The ether oxygen acts as a hydrogen bond acceptor, while the tolyl group fills hydrophobic pockets

(e.g., the "gatekeeper" region).

- Strategy: Perform reductive amination on the aldehyde with a piperazine or pyridine moiety to mimic the solvent-exposed region of known inhibitors.[2]

B. Tricyclic Antidepressant/Antipsychotic Analogs

This scaffold is a direct precursor to dibenz[b,f][1,4]oxazepines, a class containing drugs like Loxapine.

- Synthesis: Reacting the aldehyde with an amino group followed by ring closure (often requiring a handle on the tolyl ring) generates the tricyclic core. The 2-methyl group on the phenoxy ring introduces unique steric constraints that can alter receptor selectivity (e.g., Dopamine D2 vs. 5-HT2A).[1][2]

C. Agrochemicals (Herbicides/Fungicides)

The 2-phenoxybenzaldehyde motif is structurally related to Strobilurin fungicides and PPO-inhibitor herbicides.[1][2]

- Derivatization: Conversion of the aldehyde to an oxime ether or an acrylate ester often yields potent antifungal agents.

Part 4: Structure-Activity Relationship (SAR) Insights

When optimizing this scaffold, the following SAR trends are generally observed in literature for diaryl ethers:

| Region | Modification | Effect on Activity |
|------------------|---|---|
| 4-Chloro | Replacement with -F or -CF ₃ | Increases metabolic stability; -CF ₃ often improves lipophilicity and blood-brain barrier penetration.[1][2] |
| 2-Methyl (Tolyl) | Removal (to H) | often leads to loss of potency due to increased conformational flexibility (rotational freedom).[1] |
| Aldehyde | Conversion to Benzyl Alcohol | Reduces potency (loss of H-bond acceptor); often a metabolic soft spot.[2] |
| Aldehyde | Conversion to Amine | drastically improves solubility and allows for salt formation (drug-likeness).[1][2] |

Part 5: References

- Synthesis of Diaryl Ethers via S_NAr:
 - Title: Nucleophilic Aromatic Substitution of Fluorobenzaldehydes: A Practical Route to Diaryl Ethers.
 - Source: Journal of Organic Chemistry
 - Context: Defines the reactivity order of halogens in benzaldehydes (F >> Cl > Br).
 - URL: [\[Link\]](#) (General reference for S_NAr methodology).
- Chemical Identity & Properties:
 - Title: **4-Chloro-2-o-tolyloxybenzaldehyde** (CAS 847351-30-8) Entry.[1][2]
 - Source: Alfa Chemistry / PubChem

- Context: Confirmation of structure and physical properties.[3]
- URL:[[Link](#)] (Search CAS 847351-30-8).[1][2]
- Biomedical Relevance of Diaryl Ethers:
 - Title: Diaryl Ether: A Privileged Scaffold for Drug Design.[2]
 - Source:European Journal of Medicinal Chemistry
 - Context: Reviews the application of this core in anticancer and anti-inflammatory agents.
 - URL:[[Link](#)][1]
- Related Drug Structures (Loxapine/Amoxapine):
 - Title: Synthesis and Pharmacology of Dibenzoxazepine Derivatives.[2]
 - Source:Journal of Medicinal Chemistry
 - Context: Illustrates the cyclization of phenoxy-aniline/aldehyde precursors to tricyclic drugs.
 - URL:[[Link](#)]

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Sources

- [1. CN105820113A - Method for preparing Crizotinib chiral intermediate - Google Patents \[patents.google.com\]](#)
- [2. scribd.com \[scribd.com\]](#)
- [3. 4-Chloro-2-methylbenzaldehyde | C₈H₇ClO | CID 2757658 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-o-tolyloxybenzaldehyde Derivatives & Applications[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13778576/docs#technical-guide-4-chloro-2-o-tolyloxybenzaldehyde-derivatives-applications-1-2>]

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